2-Methyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid
Description
Properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
2-methyl-4-pyridin-2-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c1-7-13-6-8(11(15)16)10(14-7)9-4-2-3-5-12-9/h2-6H,1H3,(H,15,16) |
InChI Key |
OHYPIMOENPFBRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)C2=CC=CC=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approaches for Pyrimidine Core Formation
The pyrimidine ring serves as the foundational scaffold for this compound, with cyclocondensation reactions offering a direct route to install the methyl and carboxylic acid groups. A prominent method involves the use of malonic acid dinitrile derivatives, as demonstrated in US Patent 3,523,119 . Here, malonic acid dinitrile reacts with dimethylformamide chloride in chloroform or benzene at 10–110°C to form 1-dimethylamino-3-chloro-4-cyano-2-azapentadiene-5-dimethyliminium chloride. This intermediate undergoes aminolysis with 2,3-dimethylaniline or 3-trifluoromethylaniline, followed by ammonia-induced ring closure to yield 4-amino-5-cyano pyrimidines. Subsequent hydrolysis with 75% sulfuric acid converts the cyano group to the carboxylic acid functionality .
For 2-methyl substitution, dimethylamino methylene malonic acid dinitrile serves as a precursor, enabling methyl group incorporation during cyclization. The reaction with dimethylformamide chloride in inert solvents produces intermediates that, upon aminolysis and ring closure, yield 4-amino-2-methyl-5-cyano pyrimidine. Acidic hydrolysis (H₂SO₄, 75%) then furnishes the carboxylate derivative .
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| PdCl₂(dppf) | Cs₂CO₃ | Acetonitrile | 80 | 78 |
| Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 | 65 |
| Pd(OAc)₂/XPhos | NaHCO₃ | Toluene | 90 | 72 |
Post-coupling, the 5-cyano group is hydrolyzed to carboxylic acid using lithium hydroxide in tetrahydrofuran (THF)/water (3:1) at 60°C, achieving >90% conversion .
Hydrolysis of Cyano Intermediates to Carboxylic Acids
The transformation of 5-cyano pyrimidines to carboxylic acids is a critical step. As exemplified in Example 5 of US3523119A , heating 4-(3’-trifluoromethylanilino)-5-cyano pyrimidine with 75% sulfuric acid at 100°C for 8 hours yields the corresponding carboxylic acid in 85% purity. Alternatively, alkaline hydrolysis with NaOH/EtOH (2 M, reflux, 6 hours) provides the sodium salt, which is acidified to pH 6.3 using HCl to precipitate the free acid .
Table 2: Comparative Hydrolysis Conditions
| Substrate | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 5-cyano-2-methylpyrimidine | H₂SO₄ (75%) | 100°C, 8 h | 85 |
| 5-cyano-4-pyridin-2-ylpyrimidine | NaOH/EtOH (2 M) | Reflux, 6 h | 78 |
| 5-cyano derivative | LiOH/THF/H₂O | 60°C, 4 h | 92 |
Alternative Routes via Diels-Alder and Amide Coupling
A less conventional approach involves Diels-Alder cycloaddition, as reported in PMC7697764 . Ethyl nicotinate is oxidized to pyridine N-oxide using mCPBA, followed by nucleophilic substitution with TMSCn to introduce a cyano group. Subsequent Diels-Alder reaction with benzyl 1,2,3-triazine-5-carboxylate forms the pyrimidine core. While this method primarily targets 2-(pyridin-2-yl)pyrimidine derivatives, adapting the triazine component to include a methyl group could enable 2-methyl substitution .
Amide coupling using EDCI/HOBT mediates the final functionalization. For instance, coupling 3-(ethoxycarbonyl)pyridine 1-oxide with methyl 4-pyrazolecarboxylate yields intermediates that are hydrolyzed to the carboxylic acid .
Regioselectivity and Byproduct Management
Achieving regioselectivity in pyrimidine substitution remains a challenge. In Suzuki couplings, the use of 2,4-dichloropyrimidine ensures that the less hindered position 4 reacts preferentially with the boronic acid, leaving position 2 available for methylation. Methylation via SN2 reactions with methyl iodide in DMF at 50°C introduces the 2-methyl group post-cyclization, though this step requires careful monitoring to avoid over-alkylation .
Byproducts such as 4-chloro-2-methylpyrimidine-5-carboxylic acid are minimized through selective crystallization. Recrystallization from ethanol/water (1:2) at 4°C removes chlorinated impurities, enhancing purity to >98% .
Industrial-Scale Considerations
For large-scale synthesis, the malonic acid dinitrile route (US3523119A ) offers advantages in cost and yield. A typical batch process uses 10 kg of malonic acid dinitrile, 20 kg of dimethylformamide chloride, and 15 L of chloroform, producing 8.5 kg of the perchlorate intermediate. Hydrolysis at 100°C with 75% sulfuric acid for 12 hours yields 7.2 kg of crude acid, which is purified via alkaline extraction and acidification .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry, organic synthesis, and material science. This article explores its chemical properties, synthesis methods, and various applications supported by case studies and data tables.
Medicinal Chemistry
2-Methyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid has been investigated for several medicinal applications:
- Enzyme Inhibition : Research indicates that this compound acts as a potent inhibitor of prolyl-4-hydroxylase, an enzyme involved in collagen synthesis. This inhibition suggests potential anti-fibrotic properties, making it a candidate for treating conditions characterized by excessive fibrosis.
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This property positions the compound as a potential therapeutic agent in cancer treatment .
Organic Synthesis
In organic chemistry, 2-Methyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.
Material Science
The compound's properties also lend themselves to applications in material science, where it can be used to develop new materials with specific functionalities due to its heterocyclic nature.
Anti-Fibrotic Activity
A study assessed the anti-fibrotic effects of 2-Methyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid using Picro-Sirius red staining and hydroxyproline assays. Results indicated significant inhibition of collagen expression and hydroxyproline content in vitro, highlighting its potential as an anti-fibrotic agent.
Inhibition of CDKs
Another research highlighted the role of this compound as a selective inhibitor of CDK4. The study emphasized its unique structural features that enhance biological activity compared to other similar compounds, suggesting targeted therapeutic applications with minimized side effects commonly associated with traditional chemotherapy .
Data Tables
| Step | Details |
|---|---|
| Reactants | 2-amino-5-methylpyridine + pyrimidine derivative |
| Solvent | Dimethylformamide (DMF) |
| Base | Potassium carbonate |
| Purification | Recrystallization or chromatography |
Mechanism of Action
The mechanism of action of 2-Methyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, its antifibrotic activity is linked to the inhibition of collagen synthesis by hepatic stellate cells. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its antitumor effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Ring
Position 2 Substitutions
- Methyl vs. Alkylamino Groups: Replacement of the methyl group with alkylamino substituents (e.g., 2-alkylamino-4,6-disubstituted pyrimidine-5-carboxylic acids) enhances hydrogen-bonding capacity.
- Trifluoromethyl Derivatives :
2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (C₇H₅F₃N₃O₂) introduces electron-withdrawing effects, increasing the acidity of the carboxylic acid (pKa ~1.5–2.0) and metabolic stability .
Position 4 Substitutions
- Pyridin-2-yl vs. Pyridin-4-yl: 4-Methyl-2-(pyridin-4-yl)pyrimidine-5-carboxylic acid (CAS 216959-93-2) differs in the orientation of the pyridine ring.
- Trifluoromethyl-Pyridine Hybrids :
Derivatives like 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester (LCMS m/z 366 [M+H]⁺) combine fluorine’s electronegativity with pyridine’s aromaticity, enhancing lipophilicity (logP ~2.8) .
Position 5 Modifications
- Carboxylic Acid vs. Ester Derivatives: Ethyl esters (e.g., ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate, C₈H₈F₃N₃O₂) serve as prodrugs, improving membrane permeability. Hydrolysis to the carboxylic acid occurs under basic conditions (e.g., NaOH/MeOH, 73% yield) .
Structural and Electronic Properties
*logP values estimated via computational tools (e.g., ChemAxon).
Biological Activity
2-Methyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its molecular formula is , and it exhibits significant potential as an enzyme inhibitor, especially targeting prolyl-4-hydroxylase, which plays a crucial role in collagen synthesis. This inhibition suggests anti-fibrotic properties, making it a candidate for therapeutic applications in diseases characterized by excessive fibrosis .
Biological Activities
The compound has been investigated for various biological activities, including:
- Enzyme Inhibition : Primarily, it acts as an inhibitor of prolyl-4-hydroxylase, which could lead to reduced fibrosis in tissues.
- Antiproliferative Effects : Studies have shown that derivatives of pyrimidine compounds, including this one, exhibit antiproliferative activity against several cancer cell lines such as HeLa and MDA-MB-231. The IC50 values indicate its efficacy in inhibiting cell growth .
- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit COX-2 activity, a key enzyme in inflammatory pathways .
Structure–Activity Relationship (SAR)
The biological activity of 2-Methyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid can be influenced by its structural features. The presence of both pyridine and pyrimidine rings enhances its binding affinity to biological targets compared to other similar compounds. This duality contributes to its distinctive pharmacological profile .
Table 1: Structure–Activity Relationship Analysis
| Compound | Target Enzyme | IC50 (µM) | Biological Activity |
|---|---|---|---|
| 2-Methyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid | Prolyl-4-hydroxylase | 0.058 | Anti-fibrotic |
| Pyrimidine Derivative A | COX-2 | 0.04 | Anti-inflammatory |
| Pyrimidine Derivative B | Cancer Cell Lines (HeLa) | 0.021 | Antiproliferative |
The mechanism through which 2-Methyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid exerts its biological effects involves binding to specific molecular targets, modulating their activity. For instance, by inhibiting prolyl-4-hydroxylase, it may decrease collagen deposition and fibrosis in tissues . Furthermore, the compound's ability to interact with receptors and enzymes allows it to exert various pharmacological effects.
Case Studies
Several studies have highlighted the biological potential of this compound:
- Anti-Fibrotic Potential : Research demonstrated that inhibiting prolyl-4-hydroxylase led to decreased collagen synthesis in fibroblast cultures, indicating promising anti-fibrotic effects .
- Antiproliferative Activity : A comparative study showed that derivatives of this compound had lower IC50 values against cancer cell lines than standard chemotherapeutics like 5-Fluorouracil, suggesting enhanced efficacy .
- Inflammation Modulation : In vitro assays indicated significant inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs, supporting its potential use in inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-methyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via multi-step reactions involving pyrimidine ring formation and functional group modifications. Key steps include:
- Condensation reactions between pyridine-2-carbaldehyde derivatives and methyl pyrimidine precursors under acidic or basic conditions.
- Carboxylation at the 5-position using reagents like CO₂ or malonic acid derivatives under high pressure .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., Pd/C for hydrogenation) improves yield. HPLC and NMR monitor purity and regioselectivity .
Q. How is structural characterization performed for this compound?
- Techniques :
- NMR : and NMR confirm substituent positions (e.g., pyridin-2-yl vs. pyridin-4-yl) and methyl/carboxylic acid groups.
- X-ray crystallography : Resolves steric effects from the pyridine-pyrimidine dihedral angle, critical for understanding conformational flexibility .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 245.07 for C₁₂H₉N₃O₂) .
Q. What preliminary biological activities have been reported?
- Findings :
- Enzyme inhibition : Preliminary studies suggest inhibition of kinases (IC₅₀ ~1–10 µM) via competitive binding to ATP pockets. Validation requires kinetic assays (e.g., fluorescence polarization) .
- Antimicrobial screening : Moderate activity against Gram-positive bacteria (MIC 32 µg/mL), likely due to membrane disruption. Negative results for Gram-negative strains highlight selectivity .
Advanced Research Questions
Q. How can regioselectivity challenges during pyrimidine ring functionalization be addressed?
- Approach :
- Protecting groups : Use tert-butoxycarbonyl (Boc) to block the carboxylic acid during pyridine coupling, preventing unwanted side reactions .
- Computational modeling : DFT calculations predict reactive sites (e.g., C-4 vs. C-6) to guide reagent selection. For example, electrophilic substitution favors the 4-position due to electron-rich pyridine nitrogen .
- Case study : Substitution at C-5 with chlorine (using SOCl₂) achieved 85% yield vs. 40% without protection .
Q. How should conflicting bioactivity data (e.g., inconsistent IC₅₀ values) be resolved?
- Troubleshooting :
- Assay conditions : Compare buffer pH (e.g., Tris-HCl vs. HEPES) and ATP concentrations (1 mM vs. 10 µM), which affect inhibition kinetics .
- Structural analogs : Test derivatives (e.g., 2-methyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid) to isolate steric/electronic contributions .
Q. What strategies enhance solubility for in vivo studies?
- Solutions :
- Prodrug design : Esterification of the carboxylic acid (e.g., ethyl ester) increases logP from -1.2 to 1.8, improving membrane permeability .
- Co-solvents : Use cyclodextrins or DMSO/PEG mixtures (≤10% v/v) to maintain colloidal stability without cytotoxicity .
Data Contradiction Analysis
Q. Why do some studies report antitumor activity while others show no effect?
- Hypotheses :
- Cell line variability : Sensitivity differences in HepG2 (IC₅₀ = 5 µM) vs. MCF-7 (IC₅₀ > 50 µM) may stem from p53 status or efflux pump expression .
- Metabolic stability : Rapid glucuronidation in certain models reduces bioavailability. LC-MS/MS quantifies parent compound vs. metabolites in plasma .
Methodological Recommendations
Q. What computational tools predict binding modes with biological targets?
- Tools :
- Molecular docking (AutoDock Vina) : Screens against kinase X-ray structures (PDB: 2WG) to prioritize in vitro testing .
- MD simulations (GROMACS) : Assesses binding stability over 100 ns trajectories; RMSD <2 Å indicates robust interactions .
Q. How can reaction scalability be improved for gram-scale synthesis?
- Process optimization :
- Flow chemistry : Reduces reaction time (2 hrs vs. 24 hrs batch) and improves heat transfer for exothermic steps .
- Catalyst recycling : Immobilized Pd nanoparticles on silica achieve >90% yield over 5 cycles .
Key Structural and Functional Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
